[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine
Overview
Description
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H19NO2 It is a derivative of phenylmethanamine, featuring a 4-methyl group and an oxolan-3-ylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and oxirane.
Formation of Oxolan-3-ylmethoxy Group: The oxirane is reacted with 4-methylphenol in the presence of a base to form the oxolan-3-ylmethoxy group.
Amination: The resulting intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-ylmethoxy group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: can be compared with other similar compounds, such as:
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine: Similar structure but with a different position of the oxolan group.
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine: Similar structure but with an oxolan-3-yloxy group instead of oxolan-3-ylmethoxy.
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-2-3-12(7-14)13(6-10)16-9-11-4-5-15-8-11/h2-3,6,11H,4-5,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMLIRZXQJDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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